Kathon 886 is a biocide composed primarily of two active ingredients: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, typically in a ratio of 3:1. This compound is widely recognized for its efficacy in controlling microbial growth, particularly bacteria and fungi, in various applications such as industrial water systems, metalworking fluids, and personal care products. It appears as an amber to gold, slightly viscous liquid with a mild, aromatic odor .
The chemical formula for Kathon 886 is C8H9ClN2O2S2, with a molecular weight of approximately 232.75 g/mol. It is classified under the Chemical Abstracts Service number 55965-84-9. Due to its potent biocidal properties, Kathon 886 is subject to strict regulatory controls regarding its use and handling .
Kathon 886 functions through a two-step mechanism that disrupts microbial metabolic pathways. Initially, it inhibits key enzymes involved in cellular respiration and energy production, including dehydrogenases associated with the Krebs cycle and nutrient metabolism . This disruption leads to rapid growth inhibition and eventual cell death due to the accumulation of free radicals and loss of protein thiols within the cells.
The compound's efficacy is influenced by concentration; higher concentrations result in quicker microbial kill rates. Notably, Kathon 886 does not easily lead to resistance in microorganisms due to its multifaceted mode of action .
Kathon 886 exhibits broad-spectrum antimicrobial activity, making it effective against a wide range of microorganisms. Its primary biological effects include:
The synthesis of Kathon 886 involves the reaction of specific isothiazolinone compounds under controlled conditions. The general process includes:
The detailed synthetic pathway can vary based on specific industrial practices but generally adheres to established chemical protocols for isothiazolinone derivatives .
Kathon 886 finds application across various industries due to its effective biocidal properties:
Research indicates that Kathon 886 can interact with various substances, influencing its effectiveness and safety profile. Key findings include:
Several compounds share structural or functional similarities with Kathon 886. Below are some notable examples:
Compound Name | Active Ingredients | Unique Features |
---|---|---|
Kathon 893 | 5-chloro-2-methyl-4-isothiazolin-3-one & 2-methyl-4-isothiazolin-3-one (different ratio) | Broader range of applications but similar toxicity profile |
Benzisothiazolinone (BIT) | Benzisothiazolinone | Less toxic than Kathon 886; used primarily in paints |
Octylisothiazolinone (OIT) | Octylisothiazolinone | Effective against fungi; less effective against bacteria |
Methylisothiazolinone (MIT) | Methylisothiazolinone | Often used in personal care products; lower toxicity than Kathon 886 |
Kathon 886 stands out due to its unique combination of active ingredients and broad-spectrum efficacy against both bacteria and fungi, making it particularly versatile for industrial applications .
Kathon 886 contains two isothiazolinone derivatives as active constituents:
Table 1: Comparative Molecular Properties
Parameter | CMIT | MIT |
---|---|---|
Molecular Formula | C₄H₄ClNOS | C₄H₅NOS |
Molecular Weight (g/mol) | 149.59 | 115.15 |
Structural Feature | Chlorinated isothiazolone | Methylated isothiazolone |
CAS Registry | 26172-55-4 | 2682-20-4 |
The formulation typically maintains a 3:1 CMIT:MIT ratio, with combined active ingredients constituting 14.1% of total composition [1] [2]. CMIT's chlorine substitution at position 5 and MIT's methyl group at position 2 create distinct electronic configurations influencing antimicrobial activity.
The isothiazolinone family shares a heterocyclic core (C₃H₂NOS) with variable substituents dictating physicochemical properties:
Structural Differentiation Factors:
Electronic Configuration:
Molecular Geometry:
These modifications create differential reactivity patterns against microbial targets while maintaining the essential thiol-reactive isothiazolinone pharmacophore [2] [5].
Industrial synthesis employs a three-stage chlorination process:
Precursor Formation:
$$ \text{N-Methyl-3-thiocyanoacrylamide} \xrightarrow{\text{Cl}_2} \text{cis-N-Methyl-3-thiocyanoacrylamide chloride} $$
Cyclization:
$$ \text{Cyclization catalyst} \rightarrow \text{5-Chloro intermediate} $$
Purification:
MIT derives from controlled oxidation of dithiodipropionamide precursors:
Reaction Sequence:
Table 2: Critical Process Parameters
Parameter | CMIT Synthesis | MIT Synthesis |
---|---|---|
Temperature Range | 10-65°C | 35-45°C |
Reaction Time | 48-72 h | 24-48 h |
Key Solvent | 1,2-Dichloroethane | Hexane |
Yield Efficiency | 85-92% | 90-95% |
The biocidal activity arises from specific molecular interactions:
Thiol Reactivity:
Chlorine Substituent Effects:
Synergistic Action:
Mechanistic Model:
$$ \text{CMIT} \xrightarrow{\text{fast penetration}} \text{Cell membrane disruption} $$
$$ \text{MIT} \xrightarrow{\text{slow release}} \text{Protein thiol oxidation} $$
This dual-action mechanism explains the formulation's broad-spectrum efficacy against Gram-positive bacteria (MIC = 1.2 ppm), Gram-negative strains (MIC = 2.1 ppm), and fungi (MIC = 4.8 ppm) [2] [5].
Recent advances focus on substituent engineering to enhance target selectivity:
Corrosive;Acute Toxic;Irritant;Environmental Hazard